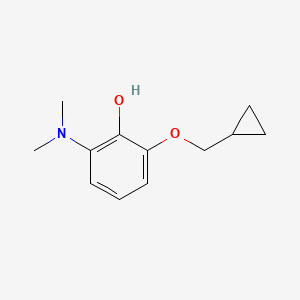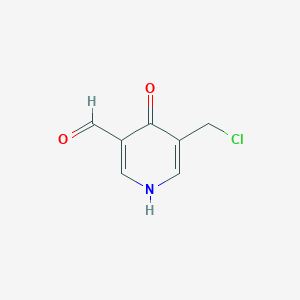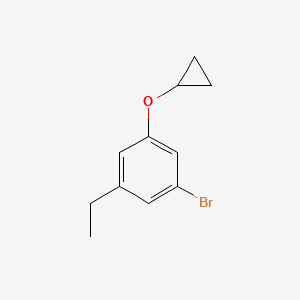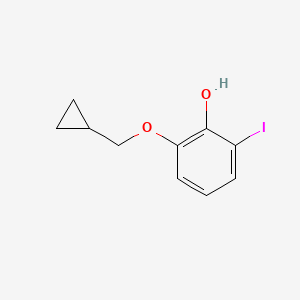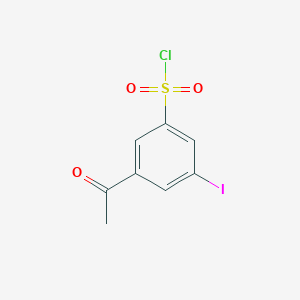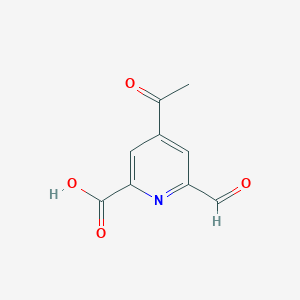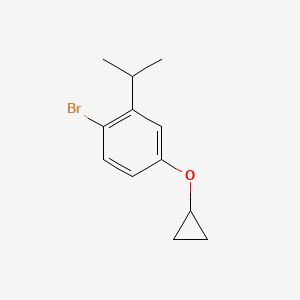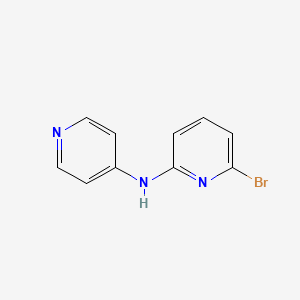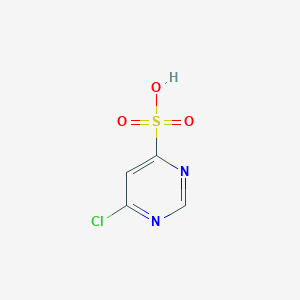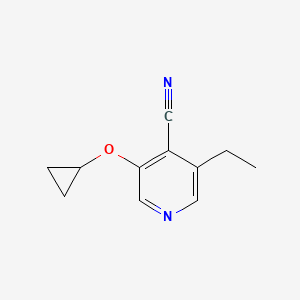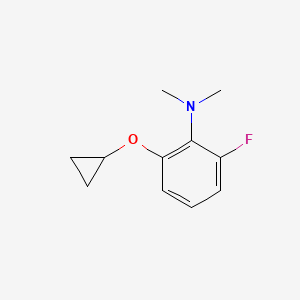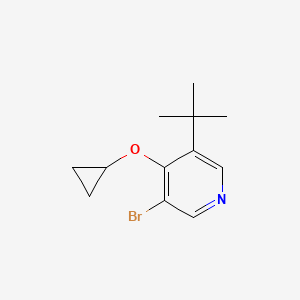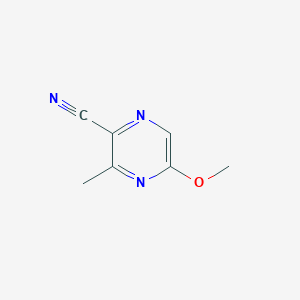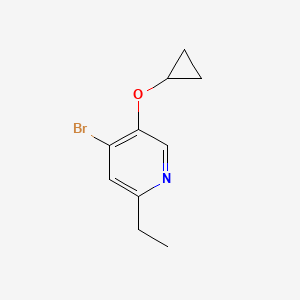
4-Bromo-5-cyclopropoxy-2-ethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-cyclopropoxy-2-ethylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromine atom at the fourth position, a cyclopropoxy group at the fifth position, and an ethyl group at the second position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-cyclopropoxy-2-ethylpyridine typically involves the bromination of 5-cyclopropoxy-2-ethylpyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the pyridine ring, introduction of the ethyl group, cyclopropoxylation, and finally, bromination. Each step is optimized for yield and purity, with considerations for scalability and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 5-Cyclopropoxy-2-ethylpyridine.
Substitution: 4-Substituted-5-cyclopropoxy-2-ethylpyridines.
Aplicaciones Científicas De Investigación
4-Bromo-5-cyclopropoxy-2-ethylpyridine finds applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-cyclopropoxy-2-ethylpyridine is not fully elucidated. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. The bromine atom and the cyclopropoxy group may play crucial roles in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
4-Bromo-2-ethylpyridine: Lacks the cyclopropoxy group, which may affect its reactivity and applications.
5-Cyclopropoxy-2-ethylpyridine: Lacks the bromine atom, which may influence its chemical behavior and biological activity.
Uniqueness: 4-Bromo-5-cyclopropoxy-2-ethylpyridine is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
4-bromo-5-cyclopropyloxy-2-ethylpyridine |
InChI |
InChI=1S/C10H12BrNO/c1-2-7-5-9(11)10(6-12-7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
Clave InChI |
XLRGFXRUWREAEN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=N1)OC2CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



